molecular formula C19H18ClN5O B5514415 3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B5514415
M. Wt: 367.8 g/mol
InChI Key: DAPOHQAHCKBJCL-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-Chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, including condensation and cyclization reactions. For instance, the synthesis of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involved characterizations such as FT-IR, NMR, ESI-MS, and X-ray diffraction, highlighting the complexity and the detailed analytical methods used in synthesizing such compounds (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, demonstrating the (E)-configuration of the azomethine (N=CH) group and providing insights into the geometric configuration that affects the compound's reactivity and interaction with biological targets (Karrouchi et al., 2021).

Chemical Reactions and Properties

The reactivity of such compounds can be inferred from their electronic transitions, solvation energy values, and the planarity of certain groups, which contribute to their high reactivities. These factors are critical in understanding the chemical behavior of these molecules in various environments, including biological systems (Karrouchi et al., 2020).

Physical Properties Analysis

The physical properties, such as solvation energy and dipole moments, are crucial for understanding the solubility and distribution of these compounds in different media, which is essential for their application in drug design and other chemical applications. These properties are often determined through computational methods and experimental validations (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including the stability and reactivity of such compounds, are influenced by the electronic structure, as evidenced by NBO and AIM studies. These studies provide insights into the stability of cationic species in solution and the high reactivity of these compounds compared to known substances, which is crucial for their potential use in medicinal chemistry (Karrouchi et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-25(2)16-9-3-13(4-10-16)12-21-24-19(26)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPOHQAHCKBJCL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-CL-PH)-2H-Pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)hydrazide

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